Boc-beta-methyl-DL-phenylalanine chemical structure and properties
Boc-beta-methyl-DL-phenylalanine chemical structure and properties
Technical Whitepaper: Boc-β-Methyl-DL-Phenylalanine in Peptidomimetic Design
Executive Summary
Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) represents a critical class of non-proteinogenic amino acids used to introduce conformational constraints and proteolytic stability into bioactive peptides. By adding a methyl group to the β-carbon of the phenylalanine side chain, this residue creates significant steric hindrance, restricting rotation around the
Chemical Identity & Structural Analysis
The introduction of a methyl group at the β-position of phenylalanine creates a second chiral center, resulting in four possible stereoisomers. The "DL" designation typically refers to the racemization at the
Physicochemical Properties
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-β-methyl-DL-phenylalanine |
| CAS Number | 115132-19-9 |
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water |
| Protecting Group | Boc (tert-Butyloxycarbonyl) - Acid labile |
| Chiral Centers |
Stereochemical Complexity
Unlike standard phenylalanine, the β-methyl analog possesses two chiral centers. The relative stereochemistry (erythro vs. threo) dictates the side-chain orientation.
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Erythro (2S, 3S / 2R, 3R): Side chain phenyl and amino groups are anti-periplanar in the extended conformation.
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Threo (2S, 3R / 2R, 3S): Side chain phenyl and amino groups exhibit different gauche interactions.
Figure 1: Stereochemical relationships and the resulting conformational constraints.
Synthetic Production Routes
The synthesis of β-methyl amino acids is non-trivial due to the need to control two stereocenters. The most authoritative method for research-grade synthesis involves the alkylation of Glycine-Ni(II) Schiff base complexes (Belokon/O'Donnell method), which allows for high diastereoselectivity.
Mechanistic Pathway
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Schiff Base Formation: Glycine is complexed with a chiral auxiliary (e.g., BPB) and Ni(II).
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Alkylation: The complex is alkylated with 1-bromo-1-phenyl-ethane (or similar benzyl halide derivatives). The steric bulk of the auxiliary directs the incoming electrophile.
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Hydrolysis & Protection: The complex is disassembled with acid to release the free amino acid, followed by standard Boc-protection.
Figure 2: Synthetic workflow via Ni(II) Schiff base alkylation.
Applications in Drug Discovery
Conformational Constraint ( Lock)
The primary utility of Boc-β-Me-Phe is its ability to bias the
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Impact: This reduces the entropy penalty upon binding to a receptor, potentially increasing affinity (high
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Example: In opioid peptides (e.g., Deltorphin analogs), incorporating β-Me-Phe can shift selectivity between
(mu) and (delta) receptors by forcing the phenyl ring into a specific topographic pocket [1].
Proteolytic Stability
The β-methyl group acts as a steric shield for the peptide bond. Proteases like chymotrypsin, which cleave at the C-terminus of aromatic residues, are significantly hindered by the bulky β-substitution.
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Result: Peptides containing β-Me-Phe exhibit prolonged half-lives in plasma assays compared to their native counterparts.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling
Note: Due to the steric bulk of the β-methyl group, standard coupling times must be extended.
Reagents:
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Resin: Wang or Rink Amide (0.5 mmol/g loading).
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Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.
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Base: DIPEA (Diisopropylethylamine).
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Solvent: Dry DMF.
Step-by-Step:
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Swelling: Swell resin in DMF for 30 min.
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Deprotection (Previous Cycle): Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.
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Activation:
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Dissolve Boc-β-Me-Phe (3.0 eq relative to resin) in minimal DMF.
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Add HATU (2.9 eq) and HOAt (3.0 eq).
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Add DIPEA (6.0 eq) immediately before adding to resin.
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Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours (double coupling is recommended due to steric hindrance).
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Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling.
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Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Boc-Deprotection (Solution Phase)
For intermediate synthesis or cleavage.
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Dissolve the Boc-protected compound in DCM (10 mL/g).
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Add TFA (Trifluoroacetic acid) to a final concentration of 50% v/v.
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Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
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Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
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Result: The product is obtained as the TFA salt, ready for the next coupling or purification.
References
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Hruby, V. J., et al. (1991). "Design of conformationally constrained peptides." Medicinal Research Reviews, 11(S1).
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Soloshonok, V. A., et al. (2001).[1] "Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative." Organic Letters, 3(3), 341-343.[1]
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Santa Cruz Biotechnology. "Boc-beta-methyl-DL-phenylalanine Product Data." SCBT Catalog.
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O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
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Chem-Impex International. "Boc-L-beta-phenylalanine Properties." Chem-Impex Catalog.
